molecular formula C4H12Cl2N2O B1445804 3-(Aminomethyl)oxetan-3-amine dihydrochloride CAS No. 1609345-94-9

3-(Aminomethyl)oxetan-3-amine dihydrochloride

Cat. No. B1445804
M. Wt: 175.05 g/mol
InChI Key: UMVLEUYAOATFGB-UHFFFAOYSA-N
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Description

“3-(Aminomethyl)oxetan-3-amine dihydrochloride” is a chemical compound with the CAS Number: 1609345-94-9 . It has a molecular weight of 175.06 . The compound is typically stored at room temperature and comes in a powder form .


Synthesis Analysis

The synthesis of oxetane derivatives has been a subject of numerous studies . Increasing the size of the heterocyclic aliphatic amines from a four- to a six-membered ring system does not adversely affect the reaction, and all adducts are obtained in moderate-to-good yields .


Molecular Structure Analysis

The InChI code for “3-(Aminomethyl)oxetan-3-amine dihydrochloride” is 1S/C4H10N2O.2ClH/c5-1-4(6)2-7-3-4;;/h1-3,5-6H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-(Aminomethyl)oxetan-3-amine dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 175.06 .

Scientific Research Applications

Catalytic Applications

3-(Aminomethyl)oxetan-3-amine dihydrochloride has been explored in catalytic processes. For instance, its derivatives have been utilized in one-pot, three-component reactions for coupling oxetanes, amines, and carbon dioxide to produce functionalized carbamates, highlighting its versatility in synthesis and drug-related applications (Guo, Laserna, Rintjema, & Kleij, 2016).

Synthesis of Drug-Relevant Molecules

This compound has been used in the synthesis of drug-relevant molecules, particularly in the formation of aminomethylated imidazoheterocycles, which are of significance in medicinal chemistry (Zhuoliang, Zhang, Xuheng, Wang, & Wang, 2021). Additionally, it has been employed in the synthesis of novel oxetane β3-amino acids and α, β-peptides, underlining its utility in the creation of complex molecular structures (Sharma, Venkateshwarlu, Katukuri, Ramakrishna, & Sarma, 2015).

Photoredox-Catalyzed Reactions

In photoredox-catalyzed reactions, derivatives of 3-(Aminomethyl)oxetan-3-amine dihydrochloride have been implemented. This involves the functionalization of C(sp(3))-H bonds adjacent to nitrogen atoms, showcasing its adaptability in advanced synthetic chemistry (Rueping & Vila, 2013).

Preparation of Polyoxetane Resins

In the preparation of polyoxetane resins, this compound has been instrumental. These resins, containing pendant hydrophilic primary amino groups, are obtained via cationic ring-opening polymerization, indicating its role in polymer science (Motoi, Sekizawa, Asakura, & Kanoh, 1993).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(aminomethyl)oxetan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.2ClH/c5-1-4(6)2-7-3-4;;/h1-3,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVLEUYAOATFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)oxetan-3-amine dihydrochloride

Synthesis routes and methods I

Procedure details

585 mg (2.07 mmol) of 3-(aminomethyl)-N,N-dibenzyloxetane-3-amine [synthesis described in: US2008/103183 A1, 2008; p. 48] were initially charged in ethanol (29.2 ml), and 441 mg (0.41 mmol) of 10% palladium on activated carbon and 6.3 ml (62.2 mmol) of cyclohexene were added. The reaction mixture was stirred under reflux for 8 h. Subsequently, the reaction mixture was filtered through a Millipore® filter and washed with methanol, and the filtrate was admixed with 2.6 ml (5.2 mmol) of 2 M hydrogen chloride in diethyl ether, concentrated and dried under high vacuum. This gave 423 mg (87% of theory, purity 75%) of the target compound.
Quantity
585 mg
Type
reactant
Reaction Step One
Quantity
29.2 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
6.3 mL
Type
reactant
Reaction Step Three
Quantity
441 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

585 mg (2.07 mmol) of 3-(aminomethyl)-N,N-dibenzyloxetane-3-amine [synthesis described in: US2008/103183 A1, 2008; p. 48] were initially charged in ethanol (29.2 ml), and 441 mg (0.41 mmol) of 10% palladium on activated carbon and 6.3 ml (62.2 mmol) of cyclohexene were added. The reaction mixture was stirred under reflux for 8 h. The mixture was then filtered through a Millipore® filter, the filter cake was washed with methanol, 2.6 ml (5.2 mmol) of 2 M hydrogen chloride in diethyl ether were added to the filtrate and the mixture was concentrated and dried under high vacuum. This gave 423 mg (87% of theory, purity 75%) of the target compound.
Quantity
585 mg
Type
reactant
Reaction Step One
Quantity
29.2 mL
Type
solvent
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step Two
Quantity
441 mg
Type
catalyst
Reaction Step Two
Quantity
2.6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)oxetan-3-amine dihydrochloride
Reactant of Route 2
3-(Aminomethyl)oxetan-3-amine dihydrochloride
Reactant of Route 3
3-(Aminomethyl)oxetan-3-amine dihydrochloride
Reactant of Route 4
3-(Aminomethyl)oxetan-3-amine dihydrochloride
Reactant of Route 5
3-(Aminomethyl)oxetan-3-amine dihydrochloride
Reactant of Route 6
3-(Aminomethyl)oxetan-3-amine dihydrochloride

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